molecular formula C8H10BrNO2S B12965478 3-Bromo-5-(isopropylsulfonyl)pyridine

3-Bromo-5-(isopropylsulfonyl)pyridine

Cat. No.: B12965478
M. Wt: 264.14 g/mol
InChI Key: UTVPHPJSYYGBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(isopropylsulfonyl)pyridine is a chemical compound with the molecular formula C8H10BrNO2S It is a pyridine derivative, characterized by the presence of a bromine atom at the 3-position and an isopropylsulfonyl group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(isopropylsulfonyl)pyridine typically involves the bromination of a pyridine derivative followed by the introduction of the isopropylsulfonyl group. One common method involves the bromination of 5-(isopropylsulfonyl)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(isopropylsulfonyl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The isopropylsulfonyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-(isopropylsulfonyl)pyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(isopropylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and isopropylsulfonyl groups can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(methylsulfonyl)pyridine
  • 3-Bromo-5-(ethylsulfonyl)pyridine
  • 3-Bromo-5-(propylsulfonyl)pyridine

Uniqueness

3-Bromo-5-(isopropylsulfonyl)pyridine is unique due to the presence of the isopropylsulfonyl group, which imparts distinct chemical and physical properties compared to its analogs. This group can influence the compound’s reactivity, solubility, and interaction with other molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C8H10BrNO2S

Molecular Weight

264.14 g/mol

IUPAC Name

3-bromo-5-propan-2-ylsulfonylpyridine

InChI

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)8-3-7(9)4-10-5-8/h3-6H,1-2H3

InChI Key

UTVPHPJSYYGBAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)C1=CC(=CN=C1)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.